

Tacrine synthesis from 2-aminobenzonitrile and cyclohexanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tacrine

Cat. No.: B349632

[Get Quote](#)

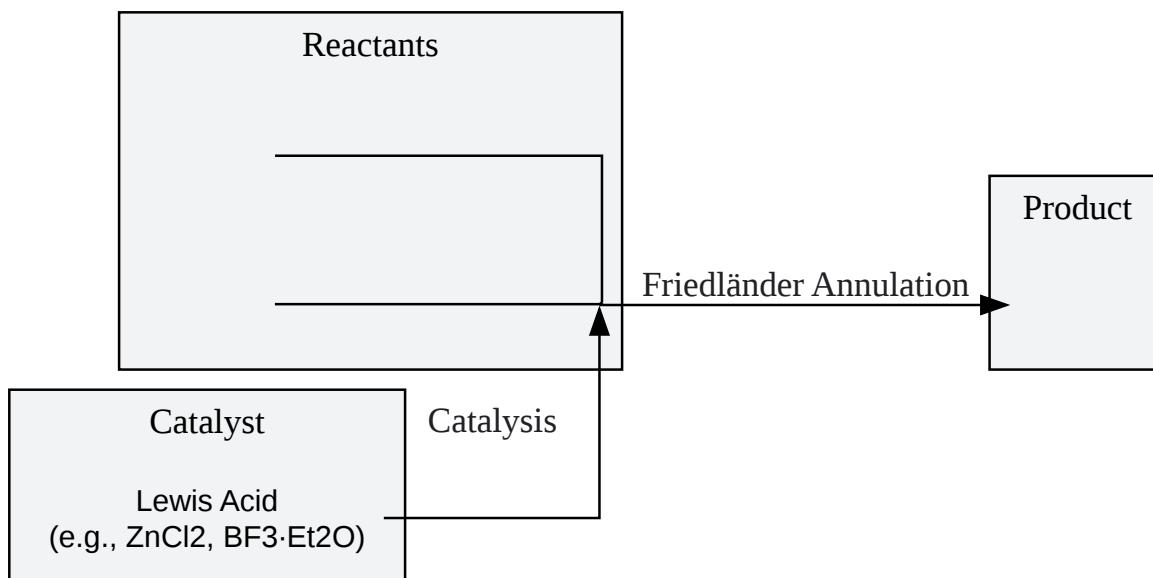
Synthesis of Tacrine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **Tacrine** (9-amino-1,2,3,4-tetrahydroacridine), a foundational acetylcholinesterase inhibitor, from the reaction of 2-aminobenzonitrile and cyclohexanone. This synthesis is a classic example of the Friedländer annulation, a powerful method for the construction of quinoline and acridine scaffolds.

Introduction

Tacrine was one of the first centrally acting cholinesterase inhibitors approved for the treatment of Alzheimer's disease. While its clinical use has been limited due to hepatotoxicity, it remains a critical pharmacological tool and a scaffold for the development of new, safer analogues.^[1] The synthesis of **tacrine** and its derivatives continues to be an active area of research.^{[2][3]} The most common and straightforward route to **tacrine** involves the acid-catalyzed condensation of 2-aminobenzonitrile with cyclohexanone.^{[3][4]}


Reaction Mechanism and Pathway

The synthesis of **tacrine** from 2-aminobenzonitrile and cyclohexanone proceeds via a Friedländer-style cyclocondensation.^[4] The reaction is typically catalyzed by a Lewis acid, which activates the carbonyl group of cyclohexanone towards nucleophilic attack by the amino

group of 2-aminobenzonitrile. This is followed by an intramolecular cyclization and subsequent aromatization to form the tetrahydroacridine core.

The proposed mechanism is as follows:

- Activation of Cyclohexanone: The Lewis acid coordinates to the carbonyl oxygen of cyclohexanone, increasing the electrophilicity of the carbonyl carbon.
- Nucleophilic Attack: The amino group of 2-aminobenzonitrile attacks the activated carbonyl carbon, forming a hemiaminal intermediate.
- Dehydration: The hemiaminal undergoes dehydration to form an enamine or an imine intermediate.
- Intramolecular Cyclization: The nitrile group is activated by the Lewis acid, and the enamine attacks the nitrile carbon in an intramolecular cyclization.
- Tautomerization and Aromatization: A series of tautomerizations and proton transfers, followed by the elimination of the Lewis acid catalyst upon workup, leads to the final aromatic **tacrine** product.[4]

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of **Tacrine**.

Quantitative Data Summary

The yield of **tacrine** is highly dependent on the choice of catalyst, solvent, and reaction conditions. A summary of quantitative data from various reported syntheses is presented below for easy comparison.

Catalyst	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
ZnCl ₂	None	Reflux	-	68	[4]
BF ₃ ·Et ₂ O	None	Reflux	4	81	[5]
POCl ₃	None	120	2	55	[5]
AlCl ₃	Toluene	100	-	28	[6]
InCl ₃	Toluene	100	-	30	[6]
FeCl ₃	Toluene	100	-	35	[6]
ZnCl ₂	Toluene	100	-	39	[6]
SnCl ₄	Toluene	Reflux	3	82	[7]
Yb(OTf) ₃	Toluene	100	-	High	[6]
ZnCl ₂ /ChCl (DES)	Deep Eutectic Solvent	120	3	98	[8][9]

Physical and Spectroscopic Data for **Tacrine**:

Property	Value	Reference
Molecular Formula	$C_{13}H_{14}N_2$	[2]
Molecular Weight	198.27 g/mol	[2]
Melting Point	181.1-182.1 °C	[4]
Appearance	Yellow precipitate	[2]
1H NMR	Predicted values available	[4] [10]
^{13}C NMR	Predicted values available	[4] [10]
MS (APCI)	m/z 198 (M^+)	[4]
IR (cm^{-1})	3308-3366 (primary amine), 761 (aromatic C-H)	[4]
Elemental Analysis	C: 78.75%, H: 7.12%, N: 14.13% (Theoretical)	[4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis of Tacrine using Zinc Chloride

This protocol is adapted from a method chosen for its use of readily accessible starting materials and good yields.[\[4\]](#)

Materials:

- 2-Aminobenzonitrile (3.54 g, 0.030 mol)
- Cyclohexanone (36 mL)
- Anhydrous Zinc Chloride (4.02 g)
- 20% Sodium Hydroxide (NaOH) solution
- Ethanol (for recrystallization)

- Litmus paper

Apparatus:

- 100 mL 3-necked round-bottomed flask
- Reflux condenser
- Thermometer
- Heating mantle
- Magnetic stirrer
- Büchner funnel and flask

Procedure:

- To the 3-necked round-bottomed flask, add 36 mL of cyclohexanone, a magnetic stirrer bar, 3.54 g of 2-aminobenzonitrile, and 4.02 g of anhydrous zinc chloride.
- Attach the reflux condenser and thermometer, and place the flask in a heating mantle.
- Heat the mixture to reflux with stirring. The solution will darken from a pale yellow, indicating the initiation of the condensation reaction.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Slowly add a 20% sodium hydroxide solution until the pH of the solution reaches 12, as indicated by litmus paper. A yellow precipitate will form.
- Collect the precipitate by gravity filtration and wash it with water.
- Recrystallize the crude product from 20 mL of hot ethanol.
- Collect the purified crystals by Büchner filtration and allow the product to dry for one week under a fume hood.

Protocol 2: Synthesis of Tacrine using Boron Trifluoride Etherate

This procedure utilizes a different Lewis acid catalyst.[\[5\]](#)

Materials:

- 2-Aminobenzonitrile
- Cyclohexanone
- Boron trifluoride etherate ($\text{BF}_3 \cdot \text{Et}_2\text{O}$)
- Aqueous Sodium Hydroxide (NaOH) solution

Procedure:

- In a suitable reaction flask, combine 2-aminobenzonitrile and cyclohexanone.
- Add boron trifluoride etherate to the mixture.
- Heat the reaction mixture under reflux for 4 hours.
- After cooling, add an aqueous solution of NaOH to the reaction mixture.
- Isolate the resulting **tacrine** product.

Protocol 3: Sustainable Synthesis of Tacrine in a Deep Eutectic Solvent

This protocol presents a more environmentally friendly approach using a deep eutectic solvent (DES).[\[8\]](#)[\[9\]](#)

Materials:

- 2-Aminobenzonitrile (1 mmol, 118 mg)
- Cyclohexanone (1 mmol, 98 mg)

- Zinc chloride/Choline chloride ($ZnCl_2/ChCl$) (1:1 mol/mol) DES (1 g)
- 10% Sodium Hydroxide (NaOH) solution (300 μ L)
- Isopropanol (iPrOH) (1 mL)

Procedure:

- Add 2-aminobenzonitrile and cyclohexanone to the $ZnCl_2/ChCl$ DES in a reaction vessel.
- Heat the reaction mixture to 120 °C for 3 hours.
- Cool the reaction to room temperature and evaporate any volatile components under reduced pressure.
- Add the 10% NaOH solution to the residue and stir for an additional 3 hours.
- Filter the resulting solid and wash the cake with water.
- Stir the solid in iPrOH for 1 hour, then filter to obtain the purified **tacrine**.

Experimental Workflow

The general workflow for the synthesis and purification of **tacrine** is illustrated below.

General Workflow for Tacrine Synthesis

1. Combine Reactants and Catalyst
(2-Aminobenzonitrile, Cyclohexanone, Lewis Acid)

2. Heat to Reflux
(Monitor by TLC)

3. Quench and Basify
(e.g., with NaOH solution)

4. Isolate Crude Product
(Filtration)

5. Purify by Recrystallization
(e.g., from Ethanol)

6. Characterize Product
(MP, NMR, MS, IR, EA)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]
- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 5. Silicon incorporated tacrine: design, synthesis, and evaluation of biological and pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Tacrine synthesis from 2-aminobenzonitrile and cyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b349632#tacrine-synthesis-from-2-aminobenzonitrile-and-cyclohexanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com